molecular formula C21H30O2 B14101321 11-cis Retinoic Acid Methyl Ester

11-cis Retinoic Acid Methyl Ester

Cat. No.: B14101321
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-UHFFFAOYSA-N
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Description

11-cis Retinoic Acid Methyl Ester is a derivative of retinoic acid, a compound closely related to vitamin A. Retinoic acids play a crucial role in various biological processes, including vision, cell growth, and differentiation. The 11-cis configuration is particularly significant in the visual cycle, where it acts as a chromophore in the photoreceptor cells of the retina .

Preparation Methods

The synthesis of 11-cis Retinoic Acid Methyl Ester typically involves the esterification of 11-cis retinoic acid. One common method is the reaction of 11-cis retinoic acid with iodomethane in the presence of a base such as potassium carbonate in ethyl acetate solution. The mixture is refluxed for a few hours, followed by purification through washing and drying .

Industrial production methods may involve more scalable processes, including the use of biotechnological approaches to produce retinoids. These methods often utilize retinoid-converting enzymes and metabolically engineered cells to enhance yield and efficiency .

Chemical Reactions Analysis

11-cis Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 11-cis retinoic acid.

    Reduction: Reduction reactions can convert it back to 11-cis retinol.

    Isomerization: The compound can isomerize to other forms of retinoic acid under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-cis Retinoic Acid Methyl Ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 11-cis Retinoic Acid Methyl Ester involves its conversion to 11-cis retinaldehyde in the retina. This conversion is crucial for the regeneration of rhodopsin, a visual pigment in photoreceptor cells. The compound interacts with opsins, causing a conformational change that triggers a signal transduction pathway, ultimately leading to vision .

Comparison with Similar Compounds

11-cis Retinoic Acid Methyl Ester can be compared with other retinoids such as:

    All-trans Retinoic Acid: Used in acne treatment and cancer therapy.

    13-cis Retinoic Acid: Known for its use in severe acne treatment.

    9-cis Retinoic Acid: Explored for its potential in cancer therapy and immune modulation.

The uniqueness of this compound lies in its specific role in the visual cycle, which is not shared by other retinoids .

Properties

IUPAC Name

methyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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